Bienvenue dans la boutique en ligne BenchChem!

AG 1812

H⁺/K⁺-ATPase inhibition pH-independent inhibition PPI mechanism

AG 1812 is a homodimeric disulfide metabolite (2,2'-dithiomethylene-bis(1-(2-benzimidazolyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridinium) dichloride) generated from the proton pump inhibitor (PPI) lansoprazole (AG-1749) upon acid-induced rearrangement in gastric parietal cells. It belongs to the benzimidazole PPI class and functions as a covalent, pH-independent inhibitor of the gastric H⁺/K⁺-ATPase by forming disulfide bonds with luminal cysteine residues of the enzyme.

Molecular Formula C32H28Cl2F6N6O2S2
Molecular Weight 777.6 g/mol
CAS No. 114559-57-8
Cat. No. B1665626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG 1812
CAS114559-57-8
Synonyms2,2'-dithiomethylene-bis(1-(2-benzimidazolyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridinium)
AG 1812
AG-1812
Molecular FormulaC32H28Cl2F6N6O2S2
Molecular Weight777.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F.[Cl-].[Cl-]
InChIInChI=1S/C32H28F6N6O2S2.2ClH/c1-19-25(43(13-11-27(19)45-17-31(33,34)35)29-39-21-7-3-4-8-22(21)40-29)15-47-48-16-26-20(2)28(46-18-32(36,37)38)12-14-44(26)30-41-23-9-5-6-10-24(23)42-30;;/h3-14H,15-18H2,1-2H3,(H,39,40)(H,41,42);2*1H/q+2;;/p-2
InChIKeyMLIYYSOHOWJSRK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AG 1812 (CAS 114559-57-8): Identify the Active Lansoprazole Disulfide Metabolite Before Procurement


AG 1812 is a homodimeric disulfide metabolite (2,2'-dithiomethylene-bis(1-(2-benzimidazolyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridinium) dichloride) generated from the proton pump inhibitor (PPI) lansoprazole (AG-1749) upon acid-induced rearrangement in gastric parietal cells [1]. It belongs to the benzimidazole PPI class and functions as a covalent, pH-independent inhibitor of the gastric H⁺/K⁺-ATPase by forming disulfide bonds with luminal cysteine residues of the enzyme [2]. Unlike the parent prodrug, AG 1812 is a pre-activated species that does not require acid conversion for enzyme inhibition, making it a valuable tool compound for studying PPI mechanism and for assay development where pH-independent H⁺/K⁺-ATPase inhibition is required.

AG 1812 Procurement: Why Lansoprazole, AG-2000, or Other PPIs Cannot Substitute for This Specific Disulfide Metabolite


Although AG 1812, AG-2000 (cyclic sulfenamide), and lansoprazole all target the gastric H⁺/K⁺-ATPase, they exhibit fundamentally different activation requirements, molecular targets, and cellular activity profiles. Lansoprazole is a prodrug requiring acidic pH for conversion to active species, while AG-2000 and AG 1812 are pre-activated forms that inhibit the isolated enzyme independently of pH [1]. Critically, AG 1812 is a disulfide-linked homodimer capable of cross-linking two cysteine residues on the ATPase, whereas AG-2000 is a monomeric sulfenamide that forms a single covalent adduct [2]. These structural differences translate into divergent effects in intact cellular systems: AG-2000 (10 µM) and AG 1812 (5 µM) both failed to inhibit acid formation in isolated canine parietal cells, while the parent prodrug AG-1749 achieved an IC₅₀ of 0.09 µM in the same assay [3]. Consequently, substituting AG 1812 with lansoprazole, omeprazole, or AG-2000 in mechanistic studies, assay development, or biochemical experiments would yield confounded or non-comparable results.

AG 1812 (CAS 114559-57-8) Quantitative Differentiation Evidence Versus Closest Analogs


AG 1812 Inhibits Isolated H⁺/K⁺-ATPase Potently and pH-Independently, Unlike the Parent Prodrug

AG 1812, as an acid-induced rearrangement product of lansoprazole (AG-1749), inhibits canine gastric microsomal (H⁺ + K⁺)-ATPase potently and rapidly, and this inhibition occurs independently of pH. In contrast, the parent compound AG-1749 (1-100 µM) requires acidic pH for conversion to active species and its inhibitory effect increases gradually with incubation time at low pH [1]. This pH independence of AG 1812 is a key differentiating feature that enables its use in biochemical assays at neutral pH where prodrugs are inactive.

H⁺/K⁺-ATPase inhibition pH-independent inhibition PPI mechanism

AG 1812 Fails to Inhibit Acid Formation in Intact Parietal Cells, Unlike Lansoprazole (IC₅₀ 0.09 µM)

In isolated canine parietal cells, exogenously added AG 1812 at 5 µM did not inhibit histamine-, carbachol-, or dibutyryl cAMP-stimulated acid formation, whereas the parent prodrug AG-1749 (lansoprazole) suppressed acid formation with an IC₅₀ of approximately 0.09 µM [1]. AG-2000 (the cyclic sulfenamide active form) at 10 µM also failed to inhibit acid formation in the same assay. This cellular impermeability or inactivation of pre-formed active species distinguishes AG 1812 from lansoprazole for any experiment conducted in intact cell systems.

acid secretion parietal cell assay cellular activity

AG 1812 (Disulfide Dimer) vs. AG-2000 (Cyclic Sulfenamide): Divergent Covalent Binding Stoichiometry to H⁺/K⁺-ATPase

AG 1812 is a homodimeric disulfide that can simultaneously cross-link two cysteine residues (Cys813 and Cys321) on the gastric H⁺/K⁺-ATPase, generating a disulfide bridge that constrains the enzyme conformation. In contrast, AG-2000 is a monomeric cyclic sulfenamide that forms a single covalent disulfide bond with Cys813 [1]. This stoichiometric difference has implications for the extent and reversibility of enzyme inhibition: the dimeric AG 1812 consumes two reactive thiols per molecule, while AG-2000 consumes one. Dithiothreitol (DTT) antagonizes the inhibition by both species by reducing the disulfide bonds [2], but the kinetics and completeness of reversal may differ between the monomeric and dimeric adducts.

covalent binding disulfide cross-linking stoichiometry

AG 1812 Does Not Inhibit Mycobacterium tuberculosis, Unlike Lansoprazole Sulfide (IC₅₀ 0.59 µM)

Lansoprazole sulfide (AG-177), a distinct lansoprazole metabolite, exhibits antimycobacterial activity against M. tuberculosis with an IC₅₀ of 0.59 µM in intracellular assays and 0.46 µM in broth . In contrast, AG 1812 has not been reported to possess antimycobacterial activity and is structurally unrelated to the sulfide metabolite. This differential activity profile is critical for researchers screening lansoprazole metabolites for anti-TB applications.

antimycobacterial M. tuberculosis lansoprazole sulfide

AG 1812 Optimal Application Scenarios: Where This Disulfide Metabolite Outperforms Alternatives


In Vitro Biochemical H⁺/K⁺-ATPase Inhibition Assays at Neutral pH

For researchers studying the gastric proton pump in isolated microsomal or purified enzyme systems at physiological pH (7.0-7.4), AG 1812 provides immediate, potent, pH-independent inhibition without the need for acid pre-incubation, unlike the prodrug lansoprazole [1]. This enables precise kinetic studies of enzyme inhibition without confounding pH artifacts. AG 1812 is the preferred pre-activated inhibitor in this setting over lansoprazole or omeprazole.

PPI Cysteine Reactivity Mapping and Cross-Linking Studies

AG 1812, as a disulfide homodimer, can simultaneously engage two cysteine residues (Cys813 and Cys321) on the H⁺/K⁺-ATPase, providing a unique cross-linking probe that monomeric sulfenamides like AG-2000 cannot achieve [2]. This property is valuable for mapping reactive thiols on the enzyme's luminal surface, studying conformational constraints induced by cross-linking, and developing affinity-labeling reagents for the gastric ATPase.

Negative Control for Cell-Based Acid Secretion Assays Using Lansoprazole Metabolites

AG 1812 at 5 µM fails to inhibit acid formation in intact parietal cells, whereas the parent prodrug lansoprazole is highly potent (IC₅₀ ≈ 0.09 µM) [3]. This property makes AG 1812 a valuable negative control or permeability probe in studies designed to distinguish between direct enzyme inhibition and cell-permeant prodrug effects in gastric physiology research.

Differentiation from Lansoprazole Sulfide in Anti-Tuberculosis Discovery Programs

In medicinal chemistry campaigns exploring lansoprazole-derived metabolites for antimycobacterial activity, AG 1812 serves as an important selectivity control. Lansoprazole sulfide (AG-177) exhibits IC₅₀ values of 0.46-0.59 µM against M. tuberculosis , while AG 1812 lacks this activity. Inclusion of AG 1812 in screening panels helps confirm that anti-TB activity is specific to the sulfide metabolite rather than a general property of lansoprazole derivatives.

Quote Request

Request a Quote for AG 1812

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.